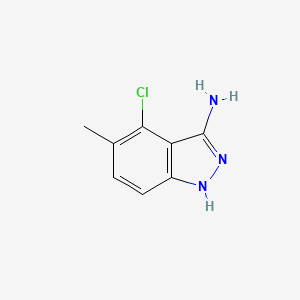

4-Chloro-5-methyl-1H-indazol-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8ClN3 |

|---|---|

Molecular Weight |

181.62 g/mol |

IUPAC Name |

4-chloro-5-methyl-1H-indazol-3-amine |

InChI |

InChI=1S/C8H8ClN3/c1-4-2-3-5-6(7(4)9)8(10)12-11-5/h2-3H,1H3,(H3,10,11,12) |

InChI Key |

SEMCBBNHTAHQPL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)NN=C2N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 5 Methyl 1h Indazol 3 Amine

Retrosynthetic Analysis of 4-Chloro-5-methyl-1H-indazol-3-amine

A retrosynthetic analysis of this compound reveals that the primary disconnection can be made at the N1-N2 bond of the pyrazole (B372694) ring. This leads back to a key intermediate, a substituted 2-aminobenzonitrile derivative. This approach is a common and effective strategy for the construction of 3-aminoindazoles.

The retrosynthetic pathway can be visualized as follows:

Disconnection of the N-N bond: The indazole ring is disconnected across the N1-N2 bond, which is formed during the cyclization step. This retrosynthetic step points to a 2-amino-4-chloro-5-methylbenzonitrile intermediate and a source of the N2 nitrogen, typically hydrazine (B178648).

Functional group interconversion: The amino group at the 2-position of the benzonitrile can be derived from the reduction of a nitro group. This suggests a 4-chloro-5-methyl-2-nitrobenzonitrile precursor.

Disconnection of substituents: The chloro and methyl groups on the benzene (B151609) ring can be introduced through electrophilic aromatic substitution reactions on a simpler benzonitrile precursor. The order of introduction of these groups is crucial to ensure the desired regiochemistry.

This analysis suggests that a plausible forward synthesis would involve the preparation of a suitably substituted benzonitrile followed by cyclization with hydrazine.

Established Synthetic Routes to the 1H-Indazol-3-amine Core

The formation of the 1H-indazol-3-amine core is a well-established transformation in heterocyclic chemistry. Several general methods have been developed, with the most common strategies involving nitration and reduction, followed by cyclization reactions.

Nitration and Reduction Strategies

A common approach to introduce the necessary amine functionality at the 2-position of a benzonitrile precursor involves a nitration-reduction sequence.

| Step | Reaction | Reagents and Conditions | Precursor | Product |

| 1 | Nitration | HNO₃/H₂SO₄ | Substituted Benzonitrile | 2-Nitrobenzonitrile derivative |

| 2 | Reduction | Fe/HCl, SnCl₂/HCl, or catalytic hydrogenation (e.g., H₂/Pd-C) | 2-Nitrobenzonitrile derivative | 2-Aminobenzonitrile derivative |

The nitration of an appropriately substituted benzonitrile, for instance, a 4-chloro-5-methylbenzonitrile, would ideally lead to the introduction of a nitro group at the 2-position. Subsequent reduction of this nitro group furnishes the key 2-aminobenzonitrile intermediate required for cyclization. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to avoid unwanted side reactions.

Cyclization Reactions and Precursor Modifications

The final step in the formation of the 1H-indazol-3-amine core is the cyclization of the 2-aminobenzonitrile derivative. This is most commonly achieved by heating the precursor with hydrazine hydrate.

This cyclization is a robust and widely used method for the synthesis of 3-aminoindazoles. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization onto the nitrile group.

Specific Synthetic Pathways for this compound

The synthesis of this compound requires the regioselective introduction of both a chlorine atom at position 4 and a methyl group at position 5 of the indazole ring. This can be achieved by starting with an appropriately substituted benzonitrile or by functionalizing the indazole core at a later stage, although the former is generally more efficient.

Strategies for Regioselective Chlorination at Position 4

The introduction of a chlorine atom at the 4-position of the indazole ring can be challenging due to the potential for multiple reactive sites. A more controlled approach involves the chlorination of a suitable benzonitrile precursor. For instance, starting with 5-methyl-2-nitrobenzonitrile, a regioselective chlorination could potentially be achieved. However, direct chlorination of the indazole ring itself often leads to a mixture of isomers.

An alternative and more common strategy is to start with a precursor that already contains the desired chlorine atom. For example, the synthesis could commence from 4-chloro-2-nitrobenzonitrile sigmaaldrich.comhtdchem.com.

Introduction of Methyl Group at Position 5

The introduction of the methyl group at the 5-position can be accomplished through various methods. One approach is to start with a commercially available precursor that already contains the methyl group, such as 2-amino-5-methylbenzonitrile. Subsequent chlorination would then be required.

A more versatile approach involves the use of cross-coupling reactions on a halogenated precursor. For example, a 5-bromo or 5-iodo-4-chloro-1H-indazol-3-amine derivative could be subjected to a Suzuki or other palladium-catalyzed cross-coupling reaction with a suitable methylating agent, such as methylboronic acid.

A plausible synthetic route starting from a commercially available material is outlined below:

| Step | Reaction | Starting Material | Intermediate/Product |

| 1 | Nitration | 4-Chloro-2-methylbenzonitrile | 4-Chloro-2-methyl-5-nitrobenzonitrile |

| 2 | Reduction | 4-Chloro-2-methyl-5-nitrobenzonitrile | 5-Amino-4-chloro-2-methylbenzonitrile |

| 3 | Diazotization & Sandmeyer | 5-Amino-4-chloro-2-methylbenzonitrile | 4-Chloro-5-methyl-2-halobenzonitrile |

| 4 | Reduction of nitrile precursor | 4-Chloro-5-methyl-2-halobenzonitrile | 2-Amino-4-chloro-5-methylbenzonitrile |

| 5 | Cyclization | 2-Amino-4-chloro-5-methylbenzonitrile | This compound |

This proposed pathway highlights the multi-step nature of synthesizing specifically substituted indazoles. The precise conditions for each step would require careful optimization to achieve the desired product in good yield and purity.

Formation of the 3-Amino Group

The introduction of the 3-amino group is a crucial step in the synthesis of this compound and related compounds. This transformation is most commonly achieved via the cyclization of a substituted 2-cyanobenzonitrile derivative with hydrazine. The reaction with hydrazine hydrate is a robust method for forming the 3-aminoindazole ring system. mdpi.comnih.govheteroletters.org

The underlying mechanism is believed to be a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization. Two potential pathways for this reaction have been proposed:

Initial SNAr reaction where hydrazine displaces a halide at a position ortho to the cyano group, followed by an intramolecular attack of the second nitrogen of the hydrazine onto the cyano group. mdpi.com

Initial nucleophilic attack of hydrazine on the cyano group, followed by an intramolecular SNAr reaction to displace the adjacent halide and form the indazole ring. mdpi.com

This reaction is fundamental in constructing the desired heterocyclic core, directly installing the key amino functionality at the 3-position.

Multi-step Reaction Sequences and Intermediates

The synthesis of substituted 3-aminoindazoles is typically accomplished through a multi-step sequence, which provides a practical and scalable route. For analogous compounds like 7-bromo-4-chloro-1H-indazol-3-amine, a two-step synthetic sequence starting from an inexpensive and readily available dihalobenzonitrile has been proven effective. mdpi.comnih.govchemrxiv.org

A plausible synthetic pathway towards this compound would likely involve:

Preparation of a Key Intermediate : The synthesis would commence with a suitably substituted benzonitrile, such as 2,6-dichloro-3-methylbenzonitrile. This starting material contains the necessary chloro and methyl groups at the correct positions relative to the cyano group. This precursor serves as the key intermediate for the subsequent cyclization step.

Cyclization to form the 3-Aminoindazole : The intermediate, a substituted dichlorobenzonitrile, would then be reacted with hydrazine hydrate. This step leads to the formation of the indazole ring and the concurrent introduction of the 3-amino group, yielding the final product. mdpi.comnih.gov

An alternative strategy, involving the initial formation of the 3-aminoindazole ring followed by subsequent halogenation or other functionalization, has been explored for similar molecules. However, this approach often suffers from a lack of regioselectivity, leading to the formation of undesired isomers as major products. mdpi.com Therefore, the linear sequence starting with a correctly substituted benzonitrile intermediate is generally preferred for achieving higher yields of the desired product.

Optimization of Reaction Conditions and Yields

Solvent Effects

The choice of solvent is critical for the key cyclization step, influencing reaction rate, yield, and purity. A variety of solvent types have been investigated for the reaction of substituted 2,6-dihalobenzonitriles with hydrazine. mdpi.com The screening includes aprotic polar solvents, protic solvents, and other common organic solvents. In the synthesis of a closely related compound, 2-MeTHF (2-Methyltetrahydrofuran) was identified as an optimal solvent for the regioselective cyclization, affording the desired product in good yield and purity. mdpi.com

| Solvent | Temperature (°C) | Yield (%) | Purity (A%) |

|---|---|---|---|

| NMP | 60 | - | 95 |

| DMSO | 60 | - | 94 |

| 2-MeTHF | 95 | 50-56 | 96-98 |

| Pyridine | 95 | - | 85 |

| n-BuOH | 95 | - | 80 |

Data presented is based on the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine and is illustrative of typical solvent screening results for this class of reaction. mdpi.com

Temperature and Pressure Optimization

Reaction temperature is a crucial parameter that must be carefully controlled to ensure optimal product formation and minimize side reactions. For the cyclization with hydrazine, temperatures have been explored in the range of 60 °C to 105 °C. mdpi.com Higher temperatures generally accelerate the reaction but can also lead to the formation of impurities. For instance, in the synthesis of the 7-bromo-4-chloro analogue, an internal temperature of 95 °C in a Parr reactor was found to be effective. nih.gov The use of a sealed reactor like a Parr reactor indicates that the reaction is performed under pressure, which can be beneficial for reactions involving volatile reagents or for reaching temperatures above the solvent's boiling point at atmospheric pressure.

Catalyst Selection and Loading

The key cyclization step to form the 3-aminoindazole ring from a dihalobenzonitrile and hydrazine is a nucleophilic substitution reaction that typically proceeds without the need for a catalyst. mdpi.comnih.gov However, the preceding steps in the synthesis might require catalysts or specific reagents in optimized amounts. For example, in a multi-step synthesis that involves a bromination step, N-Bromosuccinimide (NBS) is used as the brominating agent. The efficiency of this step was found to be highly dependent on the equivalents of NBS and the concentration of sulfuric acid, which acts as a promoter. Optimal conditions were identified using 1.07 equivalents of NBS and 10 equivalents of 96% H2SO4. mdpi.com

| Reagent | Equivalents | Temperature (°C) | Yield of Intermediate (%) |

|---|---|---|---|

| Br2 | 1.1 | 25 | Low (Hydration side-product) |

| NBS | 1.2 | 25 | 75 (with over-bromination) |

| NBS | 1.07 | 25 | >93 (by GCMS) |

| NBS | 1.07 | 25 | 75-80 (isolated) |

Data illustrates the optimization of a bromination step for a precursor to a 3-aminoindazole synthesis. mdpi.com

Reaction Kinetics and Monitoring

Careful monitoring of the reaction progress is essential for optimizing reaction times and maximizing yields. Standard analytical techniques are employed for this purpose. Gas Chromatography-Mass Spectrometry (GCMS) is frequently used to track the disappearance of starting materials and the appearance of the desired product and any by-products in real-time. mdpi.com For the final product analysis, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be employed to accurately determine the purity of the isolated compound. mdpi.com Reaction times are also an important variable to optimize; for the cyclization and preceding steps in analogous syntheses, reaction times of approximately 18 hours are common. mdpi.comnih.gov

Alternative and Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in organic chemistry. For the synthesis of indazole derivatives, several green chemistry approaches have been explored, which can be hypothetically applied to the synthesis of this compound. These methods aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents and solvents.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. The application of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity. For the synthesis of indazole derivatives, microwave heating can be particularly effective in the cyclization step, which is often the rate-determining step in traditional thermal methods.

A plausible microwave-assisted approach to this compound could involve the reaction of a suitably substituted o-halobenzonitrile with hydrazine hydrate. The use of microwave irradiation would likely shorten the reaction time from hours to minutes and could potentially be performed in a more environmentally benign solvent such as water or ethanol.

Table 1: Comparison of Conventional vs. Microwave-Assisted Indazole Synthesis (Hypothetical)

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | Minutes |

| Energy Consumption | High | Low |

| Solvent | Often high-boiling, hazardous solvents | Greener solvents (e.g., water, ethanol) |

| Yield | Moderate to good | Often higher yields |

| Side Reactions | More prevalent | Reduced |

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free or low-solvent approach to synthesis. This technique is gaining traction as a green chemistry tool as it can reduce waste and energy consumption. The synthesis of various heterocyclic compounds, including indazoles, has been successfully demonstrated using mechanochemical methods, such as ball milling. nih.gov

For the preparation of this compound, a mechanochemical approach could involve the solid-state reaction of the starting materials, a substituted benzonitrile and a hydrazine derivative, in a ball mill. This solvent-free method would eliminate the need for potentially harmful solvents and could lead to a more efficient and environmentally friendly process.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, provides numerous advantages, including improved safety, better heat and mass transfer, and enhanced scalability. The synthesis of indazoles has been successfully adapted to flow chemistry systems, allowing for the safe handling of potentially hazardous reagents and intermediates.

A continuous-flow synthesis of this compound could be designed where the starting materials are pumped through a heated reactor coil. This setup would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized yields and purity. The inherent safety of flow reactors would also be beneficial, especially if any of the reaction steps are highly exothermic.

The development of catalyst-free reactions is a significant goal in green chemistry, as it eliminates the need for often expensive and toxic metal catalysts. While many indazole syntheses rely on catalysts, some catalyst-free methods have been reported, often utilizing high temperatures or pressures.

Alternatively, biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach. While specific biocatalytic routes to this compound have not been reported, the broader field of biocatalysis is rapidly expanding, and it is plausible that enzymatic methods for the key bond-forming steps in indazole synthesis could be developed in the future.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification and isolation of the target compound and its intermediates are critical steps in any synthetic sequence to ensure the final product's purity. For substituted indazoles like this compound, a combination of techniques is often employed.

The crude product mixture from the synthesis of a structurally similar compound, 7-bromo-4-chloro-1H-indazol-3-amine, has been successfully purified without the need for column chromatography on a large scale. nih.govchemrxiv.orgnih.govresearchgate.net This suggests that similar non-chromatographic methods could be applicable to this compound.

A common procedure involves precipitating the crude product by pouring the reaction mixture into ice-cold water. chemrxiv.org The resulting solid can then be collected by filtration. Further purification can be achieved by washing the filter cake with appropriate solvents to remove impurities. For instance, washing with water and then with a non-polar organic solvent like ethyl acetate has proven effective for related compounds. mdpi.com

Recrystallization is another powerful technique for purifying solid compounds. For a similar compound, a binary solvent system of methanol (B129727) and water was found to be effective for recrystallization, yielding a product with high purity. nih.gov The choice of recrystallization solvent is crucial and would need to be optimized for this compound.

For the purification of synthetic intermediates, similar techniques can be applied. For example, the intermediate 3-bromo-2,6-dichlorobenzonitrile in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine was isolated by precipitation in ice-water followed by filtration and washing. nih.gov

In cases where regioisomers are formed during the reaction, selective recrystallization can be a scalable and efficient method for isolating the desired isomer. nih.gov If chromatographic separation is unavoidable, silica gel column chromatography is a standard laboratory technique. The choice of eluent would be determined by the polarity of the compound and its impurities, often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

Table 2: Summary of Purification Techniques

| Technique | Description | Applicability |

| Precipitation | Rapid isolation of the crude product from the reaction mixture. | Isolation of the final product and intermediates. |

| Filtration and Washing | Separation of the solid product and removal of soluble impurities. | Purification of the final product and intermediates. |

| Recrystallization | Purification of solid compounds based on differences in solubility. | Final purification of this compound. |

| Column Chromatography | Separation of compounds based on their differential adsorption to a stationary phase. | Used when other methods fail to provide the desired purity. |

Advanced Structural Characterization and Spectroscopic Analysis of 4 Chloro 5 Methyl 1h Indazol 3 Amine

X-ray Crystallography of 4-Chloro-5-methyl-1H-indazol-3-amine and its Co-crystals

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of closely related substituted indazoles provides a robust framework for predicting its solid-state characteristics.

Single-crystal X-ray diffraction analysis would provide unequivocal proof of the molecular structure of this compound. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields crucial information, including the crystal system, space group, and unit cell dimensions.

For instance, related compounds like N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide have been found to crystallize in the triclinic system, while N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide crystallizes in the monoclinic system. nih.govnih.gov It is plausible that this compound would also crystallize in a common crystal system such as monoclinic or orthorhombic. The unit cell parameters would define the size and shape of the repeating unit in the crystal lattice.

A hypothetical table of crystallographic data for this compound, based on typical values for similar organic molecules, is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 11.5 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 950 |

| Z (molecules/unit cell) | 4 |

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, several key interactions are expected to play a significant role.

Hydrogen Bonding: The presence of the amine (-NH₂) and the indazole N-H groups makes hydrogen bonding a dominant force in the crystal packing. These groups can act as hydrogen bond donors, while the nitrogen atoms of the indazole ring and the amine group can act as acceptors. This leads to the formation of extensive hydrogen-bonded networks, often resulting in dimers, chains, or more complex three-dimensional architectures. nih.govnih.govnih.gov For example, in the crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, molecules form inversion dimers linked by N—H⋯O hydrogen bonds. researchgate.net

Halogen Bonding: The chlorine atom at the 4-position can participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile, such as a nitrogen or oxygen atom. This type of interaction can further stabilize the crystal packing.

The conformation of a molecule in the solid state is its specific three-dimensional arrangement. For substituted indazoles, the planarity of the fused ring system is a key conformational feature. nih.govnih.gov In the case of this compound, the indazole core is expected to be nearly planar.

The orientation of the amine group relative to the indazole ring would be a significant aspect of its solid-state conformation. Torsion angles, which describe the rotation around single bonds, would precisely define this orientation. Studies on similar structures, such as N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide, reveal that substituents can adopt specific orientations relative to the indazole ring system to minimize steric hindrance and maximize stabilizing interactions. nih.gov In some cases, multiple independent molecules in the asymmetric unit can exhibit different conformations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.

One-dimensional NMR spectra provide fundamental information about the types and numbers of different nuclei in a molecule.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the aromatic protons, the amine protons, the N-H proton of the indazole ring, and the methyl protons. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-donating amine group and the electron-withdrawing chlorine atom. The amine protons would likely appear as a broad singlet, and their chemical shift could be solvent-dependent. The indazole N-H proton typically appears as a broad signal at a downfield chemical shift. chemicalbook.com The methyl protons would appear as a sharp singlet in the upfield region of the spectrum. unn.edu.ng

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the indazole ring would be characteristic of their electronic environment. nih.govspectrabase.com The carbon attached to the chlorine atom would be shifted downfield, while the carbons in proximity to the electron-donating amine and methyl groups would experience upfield shifts compared to the unsubstituted indazole.

¹⁵N NMR: Nitrogen-15 NMR, although less common, can provide valuable information about the nitrogen atoms in the indazole ring and the amine group. The chemical shifts of the nitrogen atoms are sensitive to their hybridization and chemical environment. ipb.pt

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound is provided below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H6 | 7.0 - 7.2 | - |

| H7 | 7.3 - 7.5 | - |

| NH | 12.0 - 13.0 | - |

| NH₂ | 4.5 - 5.5 | - |

| CH₃ | 2.2 - 2.4 | 15 - 20 |

| C3 | - | 140 - 145 |

| C3a | - | 115 - 120 |

| C4 | - | 118 - 123 |

| C5 | - | 125 - 130 |

| C6 | - | 110 - 115 |

| C7 | - | 120 - 125 |

| C7a | - | 145 - 150 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.eduyoutube.com For this compound, COSY would show correlations between adjacent aromatic protons, helping to assign their specific positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly bonded to carbon atoms. sdsu.eduyoutube.com This is a crucial experiment for assigning the signals in the ¹³C NMR spectrum based on the already assigned proton signals. For example, the signal for the methyl protons in the ¹H NMR spectrum would correlate with the methyl carbon signal in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, even if they are not directly bonded. This is particularly useful for conformational analysis in solution. For example, NOESY could reveal spatial proximity between the methyl protons and the H6 proton, providing further evidence for the substituent positions.

Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby confirming the chemical structure of this compound. science.gov

Dynamic NMR Studies (e.g., restricted rotation)

No specific studies utilizing dynamic Nuclear Magnetic Resonance (NMR) to investigate processes such as restricted rotation around bonds for This compound were found in publicly accessible scientific literature. Such studies would be valuable for understanding the conformational dynamics of the molecule, particularly the rotation of the amine group and any potential tautomeric equilibria.

Mass Spectrometry (MS) of this compound

While basic mass spectrometry data may exist for routine characterization, detailed and advanced mass spectrometric analyses are not available.

There are no published reports detailing the use of High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition of This compound . HRMS would provide a precise mass measurement, which is crucial for unequivocally verifying the molecular formula of the compound.

Detailed Tandem Mass Spectrometry (MS/MS) studies, which would elucidate the fragmentation pathways of protonated or deprotonated This compound ions, are not described in the available literature. This type of analysis is essential for structural confirmation and for developing quantitative analytical methods.

No research employing Ion Mobility-Mass Spectrometry (IM-MS) to investigate the gas-phase conformation of This compound has been published. IM-MS could provide valuable insights into the three-dimensional shape of the molecule and the presence of different conformers.

Infrared (IR) and Raman Spectroscopy of this compound

A thorough search did not yield any specific Infrared (IR) or Raman spectra for This compound .

Without experimental IR and Raman spectra, a definitive table of characteristic functional group vibrations for This compound cannot be constructed. However, based on its structure, one would anticipate characteristic vibrational modes as outlined in the hypothetical table below. It is crucial to note that these are expected ranges and the exact wavenumbers would depend on the specific molecular environment and intermolecular interactions in the solid state.

Hypothetical Infrared (IR) and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H (amine & indazole) | Stretching | 3400 - 3200 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (methyl) | Stretching | 2975 - 2850 |

| C=N (indazole ring) | Stretching | 1650 - 1550 |

| C=C (aromatic ring) | Stretching | 1600 - 1450 |

| N-H (amine) | Bending (Scissoring) | 1640 - 1560 |

| C-Cl | Stretching | 800 - 600 |

This table is predictive and not based on published experimental data for the specified compound.

Fingerprint Region Analysis

The fingerprint region in vibrational spectroscopy, typically spanning from 1500 cm⁻¹ to 500 cm⁻¹, is crucial for the unambiguous identification of a compound due to the complex and unique pattern of vibrations originating from the bending and stretching of the molecular backbone. For this compound, this region would exhibit characteristic peaks corresponding to the vibrations of the indazole ring system, as well as those influenced by the chloro, methyl, and amine substituents.

A detailed analysis would involve the assignment of specific vibrational modes, such as C-C stretching, C-N stretching, in-plane and out-of-plane C-H bending, and vibrations involving the C-Cl bond. Such data is instrumental in confirming the molecular structure and providing insights into the intramolecular forces. Unfortunately, no experimental or computationally predicted data for the fingerprint region of this compound could be located.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties

Electronic Transitions and Absorption Maxima

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For an aromatic heterocyclic compound like this compound, the absorption of UV or visible light would be expected to promote electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO). The wavelengths of maximum absorption (λmax) are characteristic of the compound's electronic structure.

An analysis would typically detail the λmax values and the nature of the electronic transitions, such as π → π* and n → π* transitions, which are common in such conjugated systems. The positions of the chloro, methyl, and amine groups on the indazole ring would influence the energy of these transitions and thus the observed λmax. Regrettably, no specific UV-Vis absorption data for this compound is available in the searched scientific literature.

Quantum Yield and Fluorescence Lifetime Studies

Fluorescence spectroscopy offers insights into the de-excitation pathways of a molecule after it has absorbed light. The fluorescence quantum yield (Φf) quantifies the efficiency of the fluorescence process, while the fluorescence lifetime (τ) measures the average time the molecule spends in the excited state before returning to the ground state by emitting a photon.

These parameters are critical for applications in areas such as bio-imaging and sensing. The fluorescence properties of this compound would be influenced by its structural rigidity and the nature of its substituents. However, no studies detailing the fluorescence quantum yield or lifetime for this specific compound could be identified.

Computational and Theoretical Studies of 4 Chloro 5 Methyl 1h Indazol 3 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. These methods provide a foundational understanding of the molecule's geometry, orbital energies, and charge distribution.

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process where the molecule's energy is minimized with respect to the positions of its atoms. Density Functional Theory (DFT) is a highly effective method for this purpose, with the B3LYP functional and a basis set such as 6-311++G(d,p) being a common choice for providing a balance between accuracy and computational cost. nih.govresearchgate.net

The optimization process yields the equilibrium geometry, providing precise data on bond lengths, bond angles, and dihedral angles. For 4-Chloro-5-methyl-1H-indazol-3-amine, the resulting structure would detail the planarity of the fused indazole ring system and the orientation of the chloro, methyl, and amine substituents. This optimized geometry is the basis for all further computational property calculations.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl | 1.75 Å |

| C-N (amine) | 1.38 Å | |

| N-N (indazole) | 1.37 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| Bond Angle | C-C-Cl | 120.5° |

| Cl-C-C(H) | 119.8° | |

| N-N-C | 112.0° | |

| Dihedral Angle | Cl-C4-C5-C(methyl) | ~0.5° |

| Note: These are illustrative values based on standard bond lengths and data from similar crystallized indazole structures. nih.gov The actual values would be determined from a specific DFT calculation. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals (FMOs). Their energies and spatial distributions are critical in determining a molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. schrodinger.com A large energy gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-amino and pyrazole (B372694) portions of the molecule, while the LUMO would likely be distributed across the fused ring system, including the chloro-substituted benzene (B151609) ring.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Reflects high kinetic stability and low reactivity |

| Note: These are typical energy values for stable organic molecules and are presented for illustrative purposes. irjweb.comresearchgate.net |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on a molecule's surface. It is an invaluable tool for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electrons and are prone to electrophilic attack. Regions of positive potential, colored blue, are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show a significant negative potential (red/orange) around the nitrogen atoms of the indazole ring and the exocyclic amine group, highlighting these as the primary sites for hydrogen bonding and electrophilic interaction. The hydrogen atom of the N-H bond in the pyrazole ring would exhibit a strong positive potential (blue), indicating its acidic nature. The chlorine atom, due to its electronegativity, would also contribute to the local electronic landscape.

Computational methods are widely used to predict the spectroscopic signatures of molecules, which can be used to verify experimental findings.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the nuclear magnetic resonance (NMR) shielding tensors. nih.gov These calculated values can be converted into ¹H and ¹³C chemical shifts (δ) that can be directly compared with experimental spectra to aid in signal assignment and structure confirmation. researchgate.net

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. ijrte.org Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or rocking of bonds. These theoretical frequencies are often systematically scaled to correct for anharmonicity and limitations of the computational method, providing an IR spectrum that closely matches experimental data. Key predicted vibrations for this molecule would include N-H stretching from the amine and indazole groups, C-H stretching from the methyl and aromatic groups, and the characteristic C-Cl stretch.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate electronic transitions. This method calculates the excitation energies and oscillator strengths, which correspond to the maximum absorption wavelengths (λmax) in a UV-Vis spectrum. The lowest energy transition is typically the HOMO to LUMO excitation. schrodinger.com

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (δ) of N-H (amine) | 4.5 - 5.5 ppm |

| ¹³C NMR | Chemical Shift (δ) of C-Cl | 125 - 135 ppm |

| IR | Frequency (ν) of N-H stretch | 3350 - 3450 cm⁻¹ |

| IR | Frequency (ν) of C-Cl stretch | 700 - 800 cm⁻¹ |

| UV-Vis | λmax | 280 - 320 nm |

| Note: These values are representative and serve as examples of the data generated from computational spectroscopic predictions. |

Molecular Dynamics (MD) Simulations of this compound

While quantum mechanics focuses on the static electronic structure, molecular dynamics (MD) simulations provide insights into the movement of atoms and conformational changes over time.

MD simulations model the behavior of a molecule in a simulated environment, such as in a solvent box, by calculating the forces between atoms and integrating Newton's equations of motion. For a relatively rigid molecule like this compound, MD simulations can be used to assess its structural stability. ajchem-a.com

A key parameter analyzed is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over the course of the simulation. A stable RMSD value over several nanoseconds indicates that the molecule maintains its core structure and does not undergo significant conformational changes. Such simulations can also explore the rotational freedom of the exocyclic amine group and the vibrational motions of the entire molecule, providing a dynamic picture of its behavior at the atomic scale.

Table 4: Objectives of Molecular Dynamics Simulations for this compound

| Objective | Parameter to Analyze | Expected Outcome |

| Assess Structural Stability | Root Mean Square Deviation (RMSD) | A low and stable RMSD value over time confirms the rigidity of the indazole core. |

| Analyze Local Flexibility | Root Mean Square Fluctuation (RMSF) | Higher RMSF for the amine and methyl groups compared to the ring system, indicating local mobility. |

| Study Solvent Interactions | Radial Distribution Function (RDF) | Shows the probability of finding solvent molecules (e.g., water) around key functional groups like the amine. |

Solvent Interactions and Solvation Shell Dynamics

The interaction of a molecule with its solvent environment is crucial for its solubility, stability, and reactivity. Computational methods, particularly molecular dynamics (MD) simulations, can provide a dynamic picture of how solvent molecules, typically water in a biological context, arrange themselves around the solute.

For a molecule like this compound, simulations would track the positions and orientations of water molecules in the immediate vicinity of the solute, defining its solvation shell. Key areas of interest would be the hydrogen bonding potential of the amine group (-NH2) and the indazole nitrogen atoms, as well as the influence of the hydrophobic methyl (-CH3) and chloro (-Cl) groups on the local water structure.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound in Water

| Solute Atom/Group | Average Number of Water Molecules in First Solvation Shell | Average Residence Time of Water (picoseconds) | Dominant Interaction Type |

| Amine (-NH2) | 3.5 | 5.2 | Hydrogen Bond Donor/Acceptor |

| Indazole N1-H | 1.8 | 4.8 | Hydrogen Bond Donor |

| Indazole N2 | 1.5 | 3.5 | Hydrogen Bond Acceptor |

| Methyl (-CH3) | 8.2 | 1.5 | Hydrophobic |

| Chloro (-Cl) | 4.1 | 2.1 | Weak Halogen Bond/Dipolar |

This table is for illustrative purposes only and does not represent actual experimental data.

The data would reveal the dynamics of the solvation shell, including the rate of exchange of water molecules between the shell and the bulk solvent. A longer residence time indicates stronger interactions. Such studies on related halogeno-substituted indazoles have highlighted the influence of the halogen atom on the molecule's adsorption and interaction with its environment. nih.gov

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for predicting how a small molecule like this compound might interact with a biological target, such as a protein receptor or enzyme.

Binding Site Analysis and Hotspot Identification

Before docking, the target protein's structure is analyzed to identify potential binding sites. These are typically pockets or grooves on the protein surface. "Hotspots" are specific residues within these sites that contribute most significantly to the binding energy. For indazole derivatives, which are known to act as inhibitors for various kinases and other enzymes, the hinge region of a kinase is often a critical binding site. mdpi.com The 1H-indazole-3-amine moiety, in particular, is recognized as an effective hinge-binding fragment. mdpi.com

Predicted Binding Affinities and Interaction Modes with Macromolecular Targets

Once a binding site is identified, docking algorithms place the ligand (this compound) into the site in numerous possible conformations and orientations. Each "pose" is scored based on a calculated binding affinity, typically expressed in kcal/mol. A lower binding energy suggests a more stable complex.

The interaction modes are then analyzed, detailing the specific types of bonds formed, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. For instance, the amine group and indazole nitrogens of this compound would be expected to form key hydrogen bonds with amino acid residues in the target's binding site. The chloro and methyl groups would likely engage in hydrophobic or van der Waals interactions.

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Macromolecular Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Kinase X (Hinge Region) | -8.5 | MET102, GLU98, LEU150 | Hydrogen bond with NH2 to MET102 backbone; Hydrogen bond with N1-H to GLU98 side chain; Hydrophobic interaction of methyl group with LEU150 |

| Kinase Y (Allosteric Site) | -7.2 | PHE210, VAL180, ILE195 | Pi-stacking with PHE210; Hydrophobic interactions with VAL180 and ILE195 |

This table is for illustrative purposes only and does not represent actual experimental data.

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling

QSAR and QSPR are computational methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively.

Descriptor Calculation and Selection

To build a QSAR or QSPR model, a set of numerical descriptors is calculated for each molecule in a training set. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), geometric (e.g., molecular surface area), or electronic (e.g., dipole moment). For a study involving this compound, a range of 2D and 3D descriptors would be calculated. nih.gov

Statistical methods are then used to select a subset of these descriptors that have the most significant correlation with the activity or property of interest. This step is crucial to avoid overfitting the model. Studies on indazole derivatives have identified descriptors such as RDF55m (Radial Distribution Function), AATS1v (Average Broto-Moreau autocorrelation of a topological structure), and E1s (1st component accessibility) as being important for their biological activity. nih.gov

Model Development for Predicted Biological or Chemical Properties

Once the most relevant descriptors are selected, a mathematical model is developed using statistical techniques like multiple linear regression (MLR) or partial least squares (PLS). nih.govresearchgate.net This model takes the form of an equation that can predict the activity or property of a new compound based on its calculated descriptor values.

For example, a hypothetical QSAR model for the inhibitory activity of a series of indazole derivatives against a specific enzyme might look like:

pIC50 = 0.85 * (Descriptor A) - 1.2 * (Descriptor B) + 0.5 * (Descriptor C) + 5.3

This model could then be used to predict the pIC50 of this compound. The statistical validity of the model is assessed using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). researchgate.net

Cheminformatics and Data Mining for this compound Analogs

Cheminformatics and data mining have emerged as indispensable tools in modern drug discovery, facilitating the efficient analysis of large chemical datasets to identify promising new drug candidates. In the context of this compound and its analogs, these computational approaches are leveraged to explore vast chemical spaces, predict biological activities, and elucidate structure-activity relationships (SAR). This section delves into the application of these techniques for the discovery and characterization of analogs of this important indazole derivative.

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. pnrjournal.comnih.gov Consequently, the development of novel indazole derivatives continues to be an active area of research. pnrjournal.com Computational methods, such as virtual screening and quantitative structure-activity relationship (QSAR) modeling, play a pivotal role in this process by enabling the rational design of new molecules with desired properties. nih.govaboutscience.eu

Virtual screening, for instance, allows for the rapid in silico assessment of large libraries of compounds for their potential to bind to a specific biological target. benthamdirect.comnih.gov This approach has been successfully applied to identify novel indazole-based inhibitors for various protein targets. For example, virtual screening of indazole derivatives led to the identification of potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a promising target for anticancer therapy. benthamdirect.com Similarly, computational investigations have been used to screen indazole scaffolds against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another key target in cancer treatment. biotech-asia.org

QSAR studies, on the other hand, aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. aboutscience.eunih.gov These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the synthetic efforts towards more potent compounds. nih.gov Several QSAR studies have been conducted on indazole derivatives to understand the structural features that govern their activity as, for example, anti-inflammatory agents or inhibitors of quorum sensing in bacteria. aboutscience.euresearchgate.net

The following data tables showcase examples of analogs of this compound and related indazole derivatives that have been investigated using computational and theoretical methods. These tables highlight the diverse chemical space that has been explored and provide insights into the structure-activity relationships that have been established through these studies.

Table 1: Indazole Analogs and their Investigated Biological Targets

| Compound Name | Investigated Target/Activity | Computational Method(s) Used |

| [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine | Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitor | Virtual screening, Molecular docking |

| 1H-indazole derivatives | Hypoxia-inducible factor-1α (HIF-1α) inhibitors | 3D-QSAR, Pharmacophore mapping, Molecular docking, Molecular dynamics simulation |

| Indazole scaffolds | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors | Molecular docking, ADMET prediction |

| 1,5,6,7-tetrahydro-4H-indazol-4-ones | SARS-CoV-2 main protease (Mpro) inhibitors | Virtual screening, Molecular docking, Molecular dynamics simulation, MM/GBSA calculations |

| Indazole compounds | SAH/MTAN-mediated quorum sensing inhibitors | QSAR, Molecular docking |

| 2H-Indazole derivatives | Antimicrobial and anti-inflammatory (COX-2) agents | Molecular docking |

Table 2: Computationally Investigated Indazole Analogs

| Compound ID/Name | Target/Activity | Key Findings |

| Compound 1 | FGFR1 inhibitor | Inhibits FGFR1 with an IC50 of 100 nM; interacts with adenine- and phosphate-binding regions of the kinase. benthamdirect.com |

| Compound 39 | HIF-1α inhibitor | Showed good binding efficiency and stability in the active site of HIF-1α protein in molecular dynamics simulations. nih.gov |

| SMO, SBS, SOT | VEGFR-2 inhibitors | Exhibited significant binding scores against the 4AGD receptor. biotech-asia.org |

| SS, SSA, SMO | VEGFR-2 inhibitors | Showed significant binding scores against the 4AG8 receptor. biotech-asia.org |

| THB5T-1 | HSP90 inhibitor, ERα degrader | Demonstrated antiproliferative activity in breast cancer cell lines; molecular docking showed interaction with the ERα ligand-binding domain. researchgate.net |

| Compound 18 | Antiprotozoal, Antifungal, COX-2 inhibitor | 12.8 times more active than metronidazole (B1676534) against G. intestinalis; showed in vitro inhibitory activity against COX-2. mdpi.com |

| Compound 23 | Antiprotozoal, Antifungal, COX-2 inhibitor | Showed in vitro growth inhibition against Candida albicans and Candida glabrata; displayed in vitro inhibitory activity against COX-2. mdpi.com |

| Compound 6o | Anticancer | Exhibited promising inhibitory effect against the K562 cell line (IC50 = 5.15 µM) with good selectivity over normal cells. nih.gov |

| VU6067416 (19d) | Serotonin receptor 2A (5-HT2A) agonist | Potent 5-HT2A agonist; in silico docking suggests a halogen-bonding interaction with Phe2345.38 in the orthosteric pocket. semanticscholar.org |

Molecular and Cellular Interactions of 4 Chloro 5 Methyl 1h Indazol 3 Amine

Target Identification and Engagement Studies

The identification of molecular targets is a foundational step in characterizing the mechanism of action of any bioactive compound. Techniques such as proteomics, thermal shift assays, and surface plasmon resonance are pivotal in this process. However, for 4-Chloro-5-methyl-1H-indazol-3-amine, there is currently no published research detailing its specific binding partners within the proteome.

Proteomics-based methods, including affinity chromatography-mass spectrometry and chemical proteomics, are powerful tools for the unbiased identification of protein targets. These approaches typically involve immobilizing the compound of interest and using it as bait to capture interacting proteins from cell lysates. As of the latest review of scientific literature, no studies employing such proteomics approaches to discover the binding partners of this compound have been reported.

Thermal shift assays (TSA) and MicroScale Thermophoresis (MST) are biophysical techniques used to validate and quantify the interaction between a ligand and its target protein. TSA measures the change in the thermal stability of a protein upon ligand binding, while MST detects changes in the movement of a molecule along a microscopic temperature gradient. There are no available studies in the public domain that have utilized TSA or MST to investigate the binding of this compound to any specific protein target.

Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time data on the kinetics of molecular interactions, including the association (kon) and dissociation (koff) rates of a ligand binding to its target. This allows for the determination of the binding affinity (KD). A review of the existing scientific literature indicates that no SPR studies have been published to characterize the binding kinetics of this compound with any biological target.

Enzyme Inhibition and Activation Profiling

Investigating the effects of a compound on enzyme activity is crucial for understanding its potential pharmacological role. This involves determining the potency and mechanism of inhibition or activation. For this compound, there is a lack of published data regarding its specific enzyme inhibition or activation profile.

The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters that quantify the potency of an inhibitor. The IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki provides a more absolute measure of binding affinity. Currently, there are no publicly available studies that report the IC50 or Ki values of this compound for any specific enzyme.

Table 1: Enzyme Inhibition Data for this compound

| Enzyme Target | IC50 | Ki | Data Source |

|---|

Understanding whether an inhibitor binds reversibly or irreversibly to an enzyme, and the specific mechanism of this interaction (competitive, non-competitive, or uncompetitive), is vital for drug development. Such studies, often involving techniques like dialysis or kinetic assays under varying substrate concentrations, have not been reported for this compound.

Selectivity Across Enzyme Families

Publicly available scientific literature does not currently contain detailed research findings on the enzymatic selectivity profile of this compound across various enzyme families. While related indazole compounds have been investigated as kinase inhibitors, specific data regarding the inhibitory activity and selectivity of this particular compound against a panel of enzymes is not documented in accessible research.

Selectivity Profile of this compound Across Enzyme Families

| Enzyme Family | Specific Enzyme | Inhibition Data (e.g., IC₅₀, % Inhibition) | Source |

|---|

Receptor Binding and Functional Assays

There is no specific information available in the public domain regarding the receptor binding profile or functional activity of this compound.

Radioligand Binding Studies to G Protein-Coupled Receptors (GPCRs) or Nuclear Receptors

No published studies were found that describe the use of radioligand binding assays to evaluate the affinity of this compound for any G Protein-Coupled Receptors or nuclear receptors.

Radioligand Binding Data for this compound

| Receptor Target | Radioligand Used | Binding Affinity (e.g., Kᵢ, IC₅₀) | Source |

|---|

Reporter Gene Assays for Receptor Activation/Inhibition

There is no information in the accessible scientific literature detailing the use of reporter gene assays to determine if this compound acts as an agonist or antagonist at any specific receptors.

Reporter Gene Assay Results for this compound

| Cell Line | Receptor Studied | Agonist/Antagonist Activity (e.g., EC₅₀, IC₅₀) | Source |

|---|

Calcium Flux Assays for Receptor Agonism/Antagonism

No data is publicly available from calcium flux assays to assess the potential agonistic or antagonistic effects of this compound on receptors that signal through calcium mobilization.

Calcium Flux Assay Data for this compound

| Cell Type | Receptor Target | Agonist/Antagonist Effect (e.g., EC₅₀, IC₅₀) | Source |

|---|

Modulation of Cellular Signaling Pathways

Information regarding the effects of this compound on intracellular signaling pathways is not available in the public scientific literature.

Western Blot Analysis of Protein Phosphorylation and Expression

No studies have been published that utilize Western blot analysis to investigate changes in protein phosphorylation or expression levels in cells treated with this compound. Therefore, its impact on specific signaling cascades remains uncharacterized.

Western Blot Analysis of Cellular Proteins upon Treatment with this compound

| Cell Line | Protein Target | Change in Phosphorylation/Expression | Source |

|---|

ELISA and Luminex Assays for Cytokine and Mediator Release

No studies were identified that utilized Enzyme-Linked Immunosorbent Assays (ELISA) or Luminex assays to measure the release of cytokines or other inflammatory mediators from cells upon treatment with this compound. Such studies would be crucial in understanding the potential immunomodulatory effects of this compound.

High-Content Imaging for Cellular Phenotypic Changes

There is no published research employing high-content imaging or screening to analyze morphological and phenotypic changes in cells exposed to this compound. This includes assessments of:

Cytoskeletal rearrangements: No data exists on the compound's effect on the organization of actin filaments, microtubules, or intermediate filaments.

Organelle integrity: The impact of the compound on the structure and function of organelles such as mitochondria, the endoplasmic reticulum, or the Golgi apparatus has not been investigated.

Effects on Cell Proliferation, Apoptosis, and Cell Cycle Progression (In Vitro Studies)

While the broader class of indazole amines has been investigated for anti-proliferative and pro-apoptotic effects, specific data for this compound is absent. The following assays have not been reported for this compound:

DNA Synthesis Inhibition Assays

No studies have been published that measure the rate of DNA synthesis (e.g., through BrdU or EdU incorporation assays) in the presence of this compound to determine its effect on cell proliferation.

Caspase Activation and Apoptotic Marker Analysis

There is a lack of research on the induction of apoptosis by this compound. Specifically, there are no reports on:

The activation of key apoptotic enzymes such as caspases (e.g., caspase-3, -7, -8, -9).

The analysis of other apoptotic markers like the cleavage of poly(ADP-ribose) polymerase (PARP) or the externalization of phosphatidylserine (B164497) (e.g., via Annexin V staining).

Flow Cytometry for Cell Cycle Distribution

No flow cytometry data is available to indicate whether this compound causes cell cycle arrest at any specific phase (G0/G1, S, or G2/M).

Investigation of Molecular Mechanisms of Action (MOA)

Consistent with the lack of data in the preceding sections, the molecular mechanism of action for this compound remains unelucidated. There are no published studies identifying its specific molecular targets or the signaling pathways it may modulate. While some indazole derivatives are known to be kinase inhibitors, it is not known if this specific compound shares this activity.

Deconvolution of Primary Targets from Off-Targets

The primary molecular targets of many 3-aminoindazole derivatives are protein kinases, which play a crucial role in cellular signaling pathways. nih.gov The 3-aminoindazole moiety is known to be an effective "hinge-binding" fragment, anchoring the inhibitor to the ATP-binding site of the kinase. nih.govnih.gov The specificity of these interactions is determined by the substitutions on the indazole ring and other parts of the molecule.

Primary Target Profile of Related Indazole Derivatives:

Derivatives of the indazole scaffold have been shown to inhibit a range of protein kinases involved in cancer progression. The substitution pattern on the indazole ring is critical for determining the primary target selectivity. For instance, various indazole compounds have been identified as potent inhibitors of:

Vascular Endothelial Growth Factor Receptors (VEGFRs): Particularly VEGFR-2, which is a key mediator of angiogenesis. Inhibition of VEGFR-2 can suppress the formation of new blood vessels that tumors need to grow. nih.govwikipedia.org

Fibroblast Growth Factor Receptors (FGFRs): These are involved in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers. nih.gov

Epidermal Growth Factor Receptors (EGFRs): Including mutant forms like EGFR T790M, which is associated with resistance to some cancer therapies. nih.gov

Anaplastic Lymphoma Kinase (ALK): A target in certain types of non-small cell lung cancer. nih.gov

Aurora Kinases: These are essential for cell cycle regulation, and their inhibition can lead to mitotic arrest and apoptosis. epa.gov

Off-Target Activities:

Polypharmacology, the ability of a compound to interact with multiple targets, is a common feature of kinase inhibitors. While this can lead to beneficial synergistic effects, it can also be responsible for off-target toxicities. The deconvolution of on-target versus off-target effects is a critical step in drug development. For indazole-based inhibitors, off-target activities can include inhibition of other kinases or unrelated proteins. For example, some indazole derivatives designed as kinase inhibitors have also shown activity against membrane transporters. uni-augsburg.de

A comprehensive understanding of the target profile of a compound like this compound would typically involve large-scale kinase screening panels and other proteomic approaches to distinguish its primary targets from a wider range of off-target interactions.

| Target Class | Examples of Inhibited Kinases by Indazole Derivatives | Therapeutic Rationale |

| Receptor Tyrosine Kinases | VEGFR-2, PDGFRα, c-Kit, FGFR1-3, EGFR | Inhibition of angiogenesis, cell proliferation, and survival. |

| Non-Receptor Tyrosine Kinases | BCR-ABL, Src | Targeting oncogenic signaling in specific leukemias and other cancers. |

| Serine/Threonine Kinases | Aurora Kinases, ROCK1/2 | Induction of cell cycle arrest and apoptosis; modulation of cell motility. |

Identification of Downstream Effectors and Pathway Crosstalk

Inhibition of a primary kinase target by a compound such as an indazole derivative initiates a cascade of effects on downstream signaling pathways. Identifying these downstream effectors is key to understanding the compound's mechanism of action and its ultimate cellular consequences.

Downstream Signaling Pathways:

Based on the known targets of related indazole compounds, inhibition by this compound would likely impact several major signaling pathways:

PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. It is downstream of many receptor tyrosine kinases, including VEGFR and EGFR.

RAS/RAF/MEK/ERK Pathway: Another critical pathway that controls cell proliferation and differentiation, also downstream of receptor tyrosine kinases.

p53 and MDM2 Pathway: Some indazole derivatives have been shown to influence the levels of p53 and MDM2, key regulators of the cell cycle and apoptosis, in a concentration-dependent manner. nih.govresearchgate.net

JAK/STAT Pathway: This pathway is involved in the signaling of numerous cytokines and growth factors.

Cellular Consequences of Pathway Inhibition:

The modulation of these pathways by indazole derivatives has been observed to lead to a variety of cellular responses, including:

Apoptosis: Programmed cell death is a common outcome of treatment with indazole-based kinase inhibitors. This is often mediated by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2. rsc.orgrsc.org

Cell Cycle Arrest: Compounds can halt the cell cycle at specific checkpoints, such as G2/M, preventing cancer cells from dividing. nih.gov

Inhibition of Cell Migration and Invasion: By targeting pathways that control the cytoskeleton and cell adhesion, these compounds can reduce the metastatic potential of cancer cells. This can involve the downregulation of matrix metalloproteinases (MMPs). rsc.org

Induction of Reactive Oxygen Species (ROS): Some indazole derivatives have been found to increase the levels of ROS in cancer cells, leading to oxidative stress and cell death. rsc.org

Pathway Crosstalk:

The signaling pathways within a cell are highly interconnected. Inhibition of one kinase can lead to compensatory activation of another pathway, which can be a mechanism of drug resistance. For example, the inhibition of VEGF signaling can sometimes be undermined by the activity of the HGF receptor pathway. wikipedia.org Understanding this crosstalk is essential for predicting the long-term efficacy of an inhibitor and for designing effective combination therapies.

| Downstream Effect | Associated Pathways | Key Molecular Markers |

| Induction of Apoptosis | Intrinsic and extrinsic apoptosis pathways | ↑ Cleaved Caspase-3, ↑ Bax, ↓ Bcl-2 |

| Cell Cycle Arrest | p53/MDM2, Cyclin/CDK regulation | G2/M phase arrest |

| Reduced Migration | Pathways controlling cytoskeleton and adhesion | ↓ MMP9 |

| Increased Oxidative Stress | Mitochondrial function | ↑ Reactive Oxygen Species (ROS) |

Genetic Knockdown/Knockout Studies to Validate Target Engagement

While biochemical assays can identify potential targets of a compound, genetic methods are the gold standard for validating that the observed cellular effects are indeed due to the inhibition of a specific target.

Methods for Target Validation:

RNA interference (RNAi): Using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to knockdown the expression of the putative target protein. If the cellular phenotype of the knockdown mimics the effect of the compound, it provides strong evidence for on-target activity.

CRISPR/Cas9 Gene Editing: This technology allows for the precise knockout of the gene encoding the target protein. Similar to RNAi, if the knockout cells show a phenotype consistent with the compound's effects, it validates the target. CRISPR-based screens can also be used to identify genes that, when knocked out, confer resistance or sensitivity to the compound, further elucidating its mechanism of action and potential resistance pathways.

Application to Indazole Derivatives:

For a novel indazole derivative, these genetic techniques would be applied in relevant cancer cell lines. For example, if a compound is hypothesized to be a potent inhibitor of a specific kinase, one would expect that:

Knocking down or knocking out the kinase would result in similar anti-proliferative or pro-apoptotic effects as observed with the compound.

Cells with a knockout of the target kinase would show reduced sensitivity to the compound, as the primary target is no longer present.

Overexpression of the wild-type kinase might sensitize cells to the compound, while overexpression of a drug-resistant mutant form would confer resistance.

These types of studies have been crucial in validating the targets of many kinase inhibitors and in understanding the mechanisms by which resistance develops, such as the T315I gatekeeper mutation in BCR-ABL which confers resistance to some inhibitors. tandfonline.comsemanticscholar.org

| Genetic Method | Purpose | Expected Outcome for Target Validation |

| RNAi (siRNA/shRNA) | Transiently reduce target protein expression. | Phenocopies the effect of the compound. |

| CRISPR/Cas9 Knockout | Permanently ablate the target gene. | Cells become resistant to the compound's effects. |

| CRISPR/Cas9 Screening | Identify genes that modify compound sensitivity. | Reveals resistance mechanisms and synergistic targets. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Chloro 5 Methyl 1h Indazol 3 Amine Analogs

Design and Synthesis of 4-Chloro-5-methyl-1H-indazol-3-amine Analogs

The rational design of analogs of this compound involves systematic modifications at various positions of the indazole core and its substituents. The synthesis of these analogs often begins with a pre-functionalized indazole, such as 5-bromo-1H-indazol-3-amine, which can be prepared by reacting a substituted fluorobenzonitrile with hydrazine (B178648) hydrate. nih.gov This intermediate allows for further diversification.

The indazole ring possesses two nitrogen atoms, N1 and N2, which can be substituted, typically via alkylation. The regioselectivity of this reaction is highly dependent on the substituents already present on the indazole core and the reaction conditions employed. beilstein-journals.orgbeilstein-journals.org The 1H-tautomer is generally considered more thermodynamically stable than the 2H-tautomer. beilstein-journals.org

Studies on the N-alkylation of various substituted 1H-indazoles have shown that both steric and electronic effects influence the N1/N2 ratio of the resulting products. beilstein-journals.org For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for selective N1 alkylation for a range of C3-substituted indazoles. beilstein-journals.org Conversely, specific catalysts like trifluoromethanesulfonic acid or copper(II) triflate can promote selective N2-alkylation with reagents such as alkyl 2,2,2-trichloroacetimidates. organic-chemistry.org The choice of N1 or N2 substitution is a critical design element, as it alters the orientation of substituents and the molecule's hydrogen bonding capacity, which can significantly impact biological activity.

The 3-amino group is a key functional handle for derivatization. It serves as a crucial hydrogen bond donor, anchoring the molecule in the hinge region of many kinases. nih.gov Modifications at this position are a common strategy to explore the SAR and optimize binding affinity.

A frequent modification involves the acylation of the 3-amino group to form various amides. For example, reacting a 3-aminoindazole intermediate with chloroacetic anhydride (B1165640) under alkaline conditions yields a chloroacetamide derivative. This intermediate can then be further reacted with a variety of nucleophiles, such as thiophenols or piperazines, to introduce a wide range of substituents. nih.gov This approach allows for the exploration of different sizes, polarities, and hydrogen bonding patterns in the region extending from the C3 position.

Modifying the benzene (B151609) portion of the indazole ring allows for the fine-tuning of the molecule's electronic and steric properties, as well as its interaction with the solvent-exposed regions of the target protein. The 4-chloro and 5-methyl groups of the parent compound already influence its properties, but further exploration at these and other positions (6 and 7) is a key aspect of analog design.

A common strategy for modifying these positions is through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. nih.gov Starting with a halogenated indazole, for instance, 5-bromo-1H-indazol-3-amine, various substituted aryl and heteroaryl groups can be introduced at the C5 position. nih.gov This has been shown to be a fruitful strategy for discovering highly active and selective inhibitors. nih.gov Similarly, synthetic routes have been developed to introduce substituents at the C7 position, which has historically been less explored but offers another vector for optimizing ligand-protein interactions. researchgate.net The nature and position of these substituents can dramatically affect the compound's potency and selectivity profile. For example, studies on nitro-substituted indazoles have shown that the position of the nitro group significantly alters the compound's reactivity and biological activity. nih.gov

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve potency, selectivity, and pharmacokinetic properties by swapping one functional group for another with similar physical or chemical properties. nih.gov In the context of this compound analogs, various parts of the molecule can be subjected to bioisosteric replacement.

One example is the replacement of a functional group with a heterocyclic ring. A study on 1H-indazole derivatives demonstrated that introducing a 1,2,4-oxadiazole (B8745197) ring as a bioisostere for other functionalities led to potent and selective inhibitors of human monoamine oxidase B (MAO-B). nih.gov Another common bioisosteric replacement is the substitution of a benzene ring with a different aromatic or heteroaromatic system to explore novel chemical space and improve properties. nih.gov The indazole core itself can be considered a bioisostere of indole. beilstein-journals.org This strategy allows for significant structural diversification while aiming to retain the key interactions necessary for biological activity.

Assessment of Analogs in Biological Assays

The newly synthesized analogs of this compound are evaluated in various biological assays to determine their activity and establish clear SAR. As many indazole derivatives are designed as kinase inhibitors, enzyme inhibition assays are central to this assessment. nih.gov

The primary method for evaluating the efficacy of these analogs is through in vitro enzyme inhibition assays, which measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀). These assays provide quantitative data that directly links structural modifications to inhibitory potency.

For example, a study on 3,5-disubstituted indazole derivatives evaluated their anti-proliferative activity against various cancer cell lines. nih.gov The results highlighted important SAR trends. For analogs with a mercapto-acetamide linkage at the 3-amino position, the substituent on the phenyl ring at C5 had a significant impact on activity against the Hep-G2 cancer cell line. A clear trend was observed where fluorine substitution on the C5-phenyl ring was beneficial for activity.

Table 1: Inhibitory Activity of 5-Aryl-N-(2-mercaptophenyl)acetamido-1H-indazol-3-amine Analogs against Hep-G2 Cells Data extracted from a study on 3,5-disubstituted indazole derivatives, where the core is related to this compound. nih.gov

Note: Lower IC₅₀ values indicate higher potency.

| Compound ID | R¹ Substituent at C5-phenyl | IC₅₀ (µM) against Hep-G2 |

| 5b | 3-fluoro | 10.3 |

| 5e | 4-fluoro | 9.92 |

| 5f | 4-trifluoromethoxy | 11.2 |

| 5j | 3,5-difluoro | 8.87 |

| 5-Fu (Control) | - | 12.3 |

The data reveals that difluoro-substitution at the 3 and 5 positions of the C5-phenyl ring (Compound 5j) resulted in the highest potency, superior to the positive control 5-fluorouracil. nih.gov

In another series from the same study, where a piperazine (B1678402) acetamide (B32628) was introduced at the 3-amino position, SAR analysis for activity against the K562 cell line showed that a 4-fluorophenyl group at the C5 position was crucial for high potency. Replacing it with other groups like 4-methoxyphenyl (B3050149) or 3,4-dichlorophenyl led to a significant decrease in inhibitory activity. nih.gov

Table 2: Inhibitory Activity of C5- and N3-Substituted Indazole Analogs against the K562 Cell Line Data extracted from a study on 3,5-disubstituted indazole derivatives. nih.gov

Note: Lower IC₅₀ values indicate higher potency.

| Compound ID | R¹ Substituent at C5-phenyl | R² Substituent at N3-piperazinoacetyl | IC₅₀ (µM) against K562 |

| 6o | 4-fluorophenyl | 4-fluorophenyl | 5.15 |

| 6a | 3-fluorophenyl | 4-fluorophenyl | 10.2 |